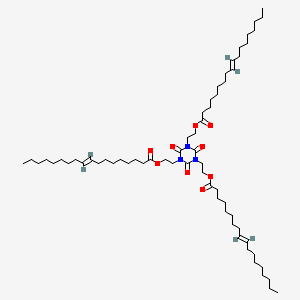

(2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate)

Description

This compound belongs to the trioxo-s-triazine family, characterized by a central 1,3,5-triazine ring with three ketone oxygen atoms at positions 2, 4, and 4. Each nitrogen atom on the triazine core is linked to a 2,1-ethanediyl (ethylene glycol) spacer, which is further esterified with 9-octadecenoate (oleic acid derivative). The structure imparts high thermal stability and hydrophobicity due to the long aliphatic chains of the oleate groups.

Properties

CAS No. |

97158-30-0 |

|---|---|

Molecular Formula |

C63H111N3O9 |

Molecular Weight |

1054.6 g/mol |

IUPAC Name |

2-[3,5-bis[2-[(E)-octadec-9-enoyl]oxyethyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]ethyl (E)-octadec-9-enoate |

InChI |

InChI=1S/C63H111N3O9/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(67)73-55-52-64-61(70)65(53-56-74-59(68)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)63(72)66(62(64)71)54-57-75-60(69)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-57H2,1-3H3/b28-25+,29-26+,30-27+ |

InChI Key |

HUAKVMICKAXDIC-WUOFIQDXSA-N |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCC/C=C/CCCCCCCC)CCOC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCN1C(=O)N(C(=O)N(C1=O)CCOC(=O)CCCCCCCC=CCCCCCCCC)CCOC(=O)CCCCCCCC=CCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) typically involves the reaction of triazine derivatives with octadecenoic acid. The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process. The specific steps and conditions can vary depending on the desired purity and yield of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and scalability.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The octadecenoate ester groups undergo hydrolysis under acidic or basic conditions. For example:

-

Acidic Hydrolysis :

Yields 9-octadecenoic acid and the triazine-triol intermediate. -

Basic Hydrolysis (Saponification) :

Forms sodium 9-octadecenoate, with potential applications in surfactant synthesis .

Conditions :

| Reaction Type | Temperature Range | Catalysts | Yield (%) |

|---|---|---|---|

| Acidic Hydrolysis | 80–100°C | H₂SO₄, HCl | 70–85 |

| Basic Hydrolysis | 60–80°C | NaOH, KOH | 85–92 |

Cross-Linking via Radical Polymerization

The unsaturated C=C bonds in the octadecenoate chains enable radical-initiated polymerization, forming cross-linked networks. This reaction is critical in polymer chemistry for creating thermosetting resins .

Mechanism :

-

Initiation :

(e.g., AIBN or peroxides) -

Propagation :

-

Termination :

Key Parameters :

| Initiator | Temperature | Cross-Link Density | Application |

|---|---|---|---|

| AIBN | 70–90°C | High | Coatings |

| BPO | 100–120°C | Moderate | Adhesives |

Triazine Core Reactivity

The electron-deficient triazine ring participates in nucleophilic substitutions. For instance, the oxo groups may act as leaving groups in reactions with amines or thiols :

Example Reaction with Ethylenediamine :

| Reagent | Product | Conditions |

|---|---|---|

| Ethylenediamine | Triazine-ethylenediamine adduct | 50°C, DMF, 12h |

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar triazine derivatives:

| Compound | Key Reactivity | Applications |

|---|---|---|

| TPBATRz (CAS 910231-21-9) | Suzuki coupling (boronic acid groups) | Covalent organic frameworks |

| Triazine-triol methacrylate | Radical polymerization | HPLC column modifiers |

Degradation Pathways

Under UV exposure or oxidative conditions, the compound degrades via:

Scientific Research Applications

Chemistry

In chemistry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems can provide insights into new therapeutic agents or biochemical pathways.

Medicine

The compound’s potential medicinal applications include its use as a drug delivery agent or as a precursor for developing new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in drug development.

Industry

In industry, (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) is used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for enhancing the performance and durability of industrial products.

Mechanism of Action

The mechanism of action of (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate enzymes, alter membrane permeability, or affect signal transduction pathways.

Comparison with Similar Compounds

Key Features:

- Core Structure : The triazine ring provides rigidity and chemical stability.

- Substituents: Three ethanediyl-9-octadecenoate arms enhance solubility in non-polar matrices and contribute to polymer crosslinking capabilities.

- Applications : Likely used in high-temperature resins (similar to its triacrylate analogue in ), coatings, or specialty polymers requiring thermal resistance.

Comparison with Structurally Similar Compounds

The trioxo-s-triazine scaffold is versatile, with substituents dictating reactivity, physical properties, and applications. Below is a detailed comparison:

Structural Analogues and Their Properties

*Note: The target compound’s exact molecular formula is inferred from structural similarity to analogues.

Functional Group Impact on Performance

- Acrylates (C=C bonds) : Enable photopolymerization, critical for 3D printing resins.

- Thiols (-SH) : Facilitate thiol-ene reactions for rapid curing.

- Allyl groups (CH₂=CH-CH₂-) : Participate in radical-mediated crosslinking.

- Long-chain esters (e.g., 9-octadecenoate): Improve hydrophobicity and flexibility in polymers.

- Carboxamides : Enhance biocompatibility and thermal stability for food-contact applications.

Thermal and Chemical Stability

- The triacrylate derivative withstands 230°C due to its rigid triazine core.

- The carboxamide derivative’s bulky cyclohexane and azepine groups likely increase its decomposition temperature above 250°C.

- The HDI trimer’s isocyanurate structure provides superior chemical resistance in polyurethane coatings.

Q & A

Q. What are the recommended synthetic routes for preparing (2,4,6-Trioxo-1,3,5-triazine-1,3,5(2H,4H,6H)-triyl)tris(2,1-ethanediyl) tris(9-octadecenoate)?

A common approach involves refluxing precursors in anhydrous solvents (e.g., dry toluene) with a base such as potassium carbonate to facilitate esterification or triazine ring formation. Reaction conditions (8–10 hours under inert atmosphere) and stoichiometric ratios must be optimized to minimize side products. Post-synthesis purification via crystallization (e.g., ethanol) is critical for isolating high-purity compounds .

Q. Which characterization techniques are essential for confirming the structural integrity of this compound?

Use nuclear magnetic resonance (NMR; ¹H, ¹³C) to verify substituent positions and ester linkages. Infrared spectroscopy (IR) identifies carbonyl (C=O) and triazine ring vibrations. High-resolution mass spectrometry (HRMS) confirms molecular weight, while elemental analysis validates C, H, N composition. Cross-reference spectral data with computational predictions (e.g., InChI/SMILES) to resolve ambiguities .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Perform solubility tests in solvents of varying polarity (e.g., hexane, DMSO, ethanol) to determine optimal reaction media. Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition thresholds. Monitor hydrolytic stability in aqueous buffers (pH 4–10) to identify degradation pathways .

Advanced Research Questions

Q. What methodologies are suitable for investigating the electrochemical behavior of this triazine derivative?

Cyclic voltammetry (CV) can elucidate redox-active sites on the triazine core, particularly the carbonyl groups. Combine with density functional theory (DFT) calculations to correlate experimental reduction potentials with electronic structure. Electrochemical impedance spectroscopy (EIS) may assess charge-transfer properties in thin films or composite materials .

Q. How can researchers evaluate the environmental fate and ecotoxicological impacts of this compound?

Follow frameworks like the INCHEMBIOL project: (1) Measure physicochemical properties (log P, hydrolysis rates) to predict environmental partitioning. (2) Conduct biotic/abiotic degradation studies (e.g., soil microcosms, UV exposure). (3) Use tiered ecotoxicity assays (e.g., Daphnia magna mortality, algal growth inhibition) to quantify risks. Cross-disciplinary collaboration with environmental chemists is advised .

Q. What strategies resolve contradictions in spectral or analytical data during structural elucidation?

Cross-validate using complementary techniques: X-ray crystallography for absolute configuration, tandem MS (MS/MS) for fragmentation patterns, and 2D NMR (COSY, HSQC) for connectivity. Revisit synthetic protocols if elemental analysis deviates >0.3% from theoretical values. Theoretical frameworks (e.g., molecular symmetry) guide interpretation of anomalous data .

Q. How does computational modeling enhance understanding of this compound’s reactivity?

DFT-based simulations predict reaction pathways (e.g., nucleophilic attack on the triazine ring) and transition states. Molecular dynamics (MD) simulations model self-assembly behavior driven by oleate chains. Use software like Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for photochemical applications .

Q. What experimental designs are effective for analyzing structure-property relationships in derivatives?

Systematic substitution of the octadecenoate chains with shorter/longer acyl groups or unsaturated analogs can reveal steric/electronic effects. Correlate structural variations with DSC-measured melting points and HPLC-measured lipophilicity. Multivariate analysis (e.g., PCA) identifies dominant factors influencing properties .

Q. What are the key challenges in reproducing synthetic yields or purity across laboratories?

Variability often arises from moisture-sensitive intermediates or inconsistent inert-atmosphere protocols. Standardize reagent drying (e.g., molecular sieves) and monitor reaction progress via TLC or in-situ IR. Purity discrepancies may stem from inadequate crystallization solvents; test alternatives like acetonitrile/ethyl acetate mixtures .

Q. How can interdisciplinary approaches advance research on this compound?

Integrate synthetic chemistry with materials science (e.g., polymer crosslinking via triazine rings) or environmental toxicology (e.g., bioaccumulation studies). Collaborative projects might explore electrochemical sensors (leveraging redox activity) or drug-delivery systems (using lipid-like solubility) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.